molecular formula C9H8BrN3O B15230513 6-Bromo-8-methoxyquinazolin-2-amine

6-Bromo-8-methoxyquinazolin-2-amine

Cat. No.: B15230513
M. Wt: 254.08 g/mol
InChI Key: FFLHIPWQFAMOPJ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinazolin-2-amine is a high-purity chemical compound for research applications. It belongs to the quinazoline class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Specifically, quinazoline derivatives have been extensively studied as potential anticancer agents, with several approved drugs like Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) . The presence of a bromo substituent at the 6-position of the quinazoline ring is a common feature in bioactive molecules, as it can enhance potency and improve interactions with biological targets . This structural motif makes this compound a valuable intermediate for researchers in drug discovery. It can be used in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to generate libraries of novel derivatives for biological screening. Its primary research applications include serving as a building block in organic synthesis, a precursor for the development of kinase inhibitors, and a candidate for in vitro cytotoxicity assays against various cancer cell lines. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-bromo-8-methoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHIPWQFAMOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazoline and 8-methoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or dimethylformamide) and a catalyst (e.g., palladium on carbon).

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Bromo-8-methoxyquinazolin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Properties Reference
6-Bromo-8-methoxyquinazolin-2-amine Br (6), OMe (8), NH₂ (2) C₉H₈BrN₃O Theoretical (not synthesized in evidence)
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine Br (8), Cl (2), OMe (6), NH₂ (4) C₉H₇BrClN₃O Collision cross-section data available
N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) Br (6), CH₃ (4), NH-Benzyl (2) C₁₆H₁₄BrN₃ Yield: 81%; Mp: 166–167°C
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (6), NH-(thiophen-2-ylmethyl) (4) C₁₄H₁₁BrN₄S Yield: 99%; Purity >95%
6-Bromo-N-[4-(2-methoxyethoxy)phenyl]quinazolin-2-amine Br (6), NH-[4-(2-methoxyethoxy)phenyl] (2) C₁₇H₁₆BrN₃O₂ CAS: 1008506-08-8

Key Observations :

  • Positional Isomerism: The target compound differs from 8-bromo-2-chloro-6-methoxyquinazolin-4-amine () in halogen and substituent positions. Bromine at position 6 (vs. 8) and methoxy at 8 (vs.
  • Functional Group Diversity : Compound 3ca () and 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () demonstrate that bulky substituents (e.g., benzyl, thiophene) at the amine position enhance yields (81–99%) compared to smaller groups .

Physicochemical Properties

  • Melting Points : The melting point of 3ca (166–167°C) is higher than that of 4-methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine (131–132°C, ), indicating that bromine and benzyl groups enhance crystallinity .
  • Solubility : Methoxy groups (e.g., in 6-Bromo-N-[4-(2-methoxyethoxy)phenyl]quinazolin-2-amine) improve solubility in polar solvents, a trait likely shared by the target compound due to its 8-methoxy substituent .

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